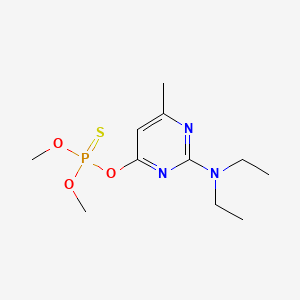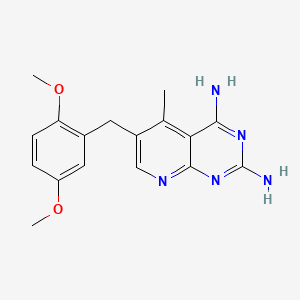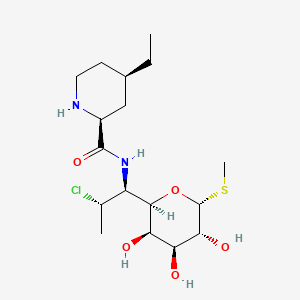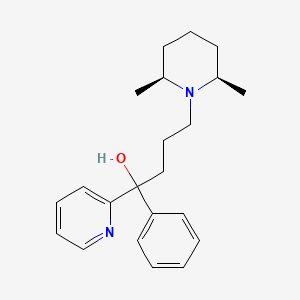
Plastochinon
Übersicht
Beschreibung
Plastoquinone 9, also known as koflerquinone or Q 254, belongs to the class of organic compounds known as polyprenylbenzoquinones. Polyprenylbenzoquinones are compounds containing a polyisoprene chain attached to a quinone at the second ring position. Plastoquinone 9 exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, plastoquinone 9 is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, plastoquinone 9 can be found in anise, barley, and pulses. This makes plastoquinone 9 a potential biomarker for the consumption of these food products.
Polyunsaturated side-chain quinone derivative which is an important link in the electron transport chain of green plants during the photosynthetic conversion of light energy by photophosphorylation into the potential energy of chemical bonds.
Wissenschaftliche Forschungsanwendungen
Antioxidativer Schutz in Lebewesen
Plastochinon dient als ein starkes Antioxidans, insbesondere in den Lipidmembranen von Zellen. Es spielt eine entscheidende Rolle beim Schutz von Zellkomponenten vor oxidativem Schaden, der durch reaktive Sauerstoffspezies (ROS) verursacht wird. Dieser Schutz ist entscheidend für die Aufrechterhaltung der Integrität der Zellfunktionen und die Verhinderung von Krankheiten, die mit oxidativem Stress verbunden sind, wie z. B. Krebs und Alzheimer-Krankheit .
Regulation reaktiver Sauerstoffspezies
Sowohl im tierischen als auch im pflanzlichen Gewebe wirkt this compound als Regulator des ROS-Spiegels. Durch die Modulation des Gleichgewichts zwischen ROS-Produktion und -Neutralisation trägt es dazu bei, die zerstörerischen Wirkungen dieser hochreaktiven Moleküle zu verhindern, die zu Enzymdysfunktion, Nukleinsäureoxidation und Lipidperoxidation führen können .
Membran-Antioxidans in phototrophen Organismen
Die Lipidlöslichkeit von this compound macht es zu einem hervorragenden Membran-Antioxidans für phototrophe Organismen. Es schützt die hydrophoben Zonen von Zellen, wie z. B. Lipidmembranen, vor oxidativem Schaden und sorgt für die Gesundheit und Funktionalität dieser wichtigen Strukturen .
Therapeutisches Potenzial bei der Krebsbehandlung
Forschungen haben gezeigt, dass this compound und seine Analoga ein Potenzial als Antikrebsmittel aufweisen. Insbesondere Studien an Dickdarmkrebszelllinien haben die antiproliferative Aktivität von this compound-Derivaten gezeigt, was ihr Versprechen in der Krebstherapie unterstreicht .
Anwendung in der biochemischen Forschung
Die Eigenschaften von this compound, wie z. B. seine Fähigkeit, Fluoreszenz zu löschen, machen es zu einem wertvollen Werkzeug in der biochemischen Forschung. So kann es beispielsweise zur Schätzung der Lateraldiffusionsrate in Membranmodellen verwendet werden, was die Untersuchung der Membrandynamik und Proteininteraktionen unterstützt .
Wirkmechanismus
Target of Action
Plastoquinone (PQ) is an essential component of photosynthesis, functioning as an electron transporter in the electron transport chain of oxygenic photosynthesis . It primarily targets the Photosystem II (PSII) of oxygenic photosynthetic organisms . The reaction center (RC) core of PSII mediates the light-induced electron transfer leading to water splitting and production of reduced plastoquinone molecules .
Mode of Action
The interaction of Plastoquinone with its targets involves a series of complex processes. Light-induced charge separation within the RC leads to the oxidation of P680 (a chlorophyll a molecule) to form the cationic radical P680 ·+ and the release of an electron that travels across the membrane to the primary quinone electron acceptor, plastoquinone Q A (PQ A) . The reduced PQ A, anchored to the D2 protein, transfers electrons to the secondary acceptor, plastoquinone B (PQ B). In turn, the mobile PQ B bound to the D1 subunit accepts two electrons and undergoes protonation to plastoquinol (PQH2) .
Biochemical Pathways
Plastoquinone plays a crucial role in various functional and metabolic processes, such as light acclimation, biosynthesis of metabolites, and gene expression . It is involved in photophosphorylation located in chloroplast thylakoids . The biosynthetic pathways and enzymes involved in the production of PQ-9 and tocopherols in plants have been clarified with genetic, genomic, and biochemical studies .
Result of Action
Plastoquinone has multiple functions, acting as an antioxidant that scavenges reactive oxygen species and mitigates lipid peroxidation in planta, supplementing the photoprotection provided by β-carotene in photosystem II and tocopherols in the thylakoid lipid phase . It also plays a role in the biosynthesis of chloroplast metabolites .
Action Environment
The distribution of Plastoquinone is modulated dynamically by various regulatory enzymes as a function of the environmental conditions . It is partitioned in the chloroplast between thylakoids, plastoglobules, and envelopes . Its biosynthesis requires tight environmental control and active exchange of this compound between the thylakoid membranes and the plastoglobules .
Biochemische Analyse
Biochemical Properties
Plastoquinone participates in the electron transport chain of oxygenic photosynthesis and the aerobic respiratory chain . It interacts with various enzymes, proteins, and other biomolecules, playing indispensable roles in plant growth and development . It is involved in the biosynthesis and metabolism of important chemical compounds, acts as antioxidants, and regulates gene expression and cell signal transduction .
Cellular Effects
Plastoquinone influences cell function by participating in the regulation of electron transport in chloroplasts . It impacts cell signaling pathways, gene expression, and cellular metabolism . It also plays a role in maintaining an optimal balance between ATP and NADPH, which is necessary for the functioning of the Calvin-Benson cycle .
Molecular Mechanism
The mechanism of action of Plastoquinone involves its role as an electron transporter. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the bifurcated oxidation of plastoquinol at the catalytic site Qo, i.e., the reaction of electron transfer from plastoquinol to the Fe2S2 cluster of the high-potential Rieske iron–sulfur protein .
Temporal Effects in Laboratory Settings
It is known that Plastoquinone plays a vital role in the electron transport chain, influencing the overall rate of plastoquinol turnover .
Metabolic Pathways
Plastoquinone is involved in several metabolic pathways. It interacts with enzymes and cofactors in the electron transport chain of oxygenic photosynthesis and the aerobic respiratory chain . It also has effects on metabolic flux or metabolite levels .
Subcellular Localization
Plastoquinone is localized in chloroplast thylakoids and the mitochondrial inner membrane, where it plays a role in photophosphorylation and oxidative phosphorylation . The effects of its subcellular localization on its activity or function are an active area of research.
Eigenschaften
IUPAC Name |
2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H80O2/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-36-48(10)37-38-51-39-52(54)49(11)50(12)53(51)55/h21,23,25,27,29,31,33,35,37,39H,13-20,22,24,26,28,30,32,34,36,38H2,1-12H3/b41-23+,42-25+,43-27+,44-29+,45-31+,46-33+,47-35+,48-37+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUYMLZIRPABFK-IQSNHBBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CC1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=CC1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H80O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893791 | |
| Record name | Plastoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4299-57-4 | |
| Record name | Plastoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4299-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Plastoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004299574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Plastoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PLASTOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAC30J69CN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of plastoquinone?
A1: Plastoquinone A has the molecular formula C53H80O2 and a molecular weight of 748.5 g/mol. []
Q2: Does plastoquinone have any specific spectroscopic properties?
A2: Plastoquinone exhibits characteristic UV absorption spectra. Its redox changes can be monitored through absorbance changes in the UV region, particularly at 265 nm. [, ]
Q3: What is the primary function of plastoquinone in photosynthesis?
A3: Plastoquinone acts as a mobile electron carrier within the thylakoid membrane of chloroplasts. It shuttles electrons from Photosystem II (PSII) to the cytochrome b6f complex. [, ]
Q4: How does plastoquinone interact with Photosystem II?
A4: Plastoquinone molecules bind to specific sites within PSII, namely the QB site. After accepting two electrons from PSII, plastoquinone is reduced to plastohydroquinone (PQH2), taking up two protons from the stroma. [, , ]
Q5: What happens to plastohydroquinone after it leaves Photosystem II?
A5: PQH2 diffuses through the thylakoid membrane to the cytochrome b6f complex, where it donates its electrons to the cytochrome f and releases protons into the thylakoid lumen. [, ]
Q6: What is the significance of plastoquinone's role in proton translocation?
A6: The coupled electron and proton transfer by plastoquinone contributes to the formation of a proton gradient across the thylakoid membrane. This gradient is essential for ATP synthesis, providing the energy for various cellular processes. [, , ]
Q7: Are there any other roles of plastoquinone in photosynthesis besides electron transport?
A7: Research suggests that plastoquinone may be involved in the Mehler reaction, where it participates in the reduction of oxygen to superoxide anion radicals and the subsequent reduction of superoxide to hydrogen peroxide. []
Q8: How is plastoquinone synthesized in plants?
A8: The biosynthesis of plastoquinone involves several steps, starting from the precursor molecule homogentisic acid. The process occurs within the chloroplast and utilizes mevalonic acid for the formation of its prenyl side chain. [, , ]
Q9: Is plastoquinone synthesis regulated?
A9: The biosynthesis of plastoquinone is influenced by light exposure. Etiolated tissues have lower levels of plastoquinone compared to green tissues. Upon illumination, the levels of plastoquinone increase, coinciding with the formation of the thylakoid membrane. [, ]
Q10: How does plastoquinone contribute to the regulation of gene expression in chloroplasts?
A10: The redox state of the plastoquinone pool can act as a signal for regulating the transcription of chloroplast genes. Studies have shown that changes in plastoquinone redox state affect the transcription of the psaB gene, which encodes a subunit of photosystem I. []
Q11: How do certain herbicides interact with plastoquinone?
A11: Some herbicides, like DCMU, act by binding to the QB site in PSII, thereby blocking the binding and function of plastoquinone. This disrupts electron transport and inhibits photosynthesis. [, ]
Q12: Can the effects of such herbicides be reversed?
A12: In some cases, the inhibitory effects of herbicides like isoxaflutole and pyrazolate, which disrupt plastoquinone biosynthesis, can be reversed by adding exogenous plastoquinone derivatives to the system. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


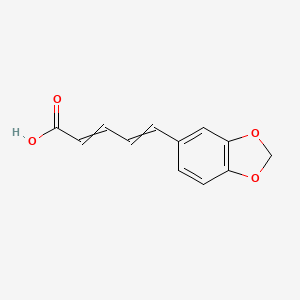

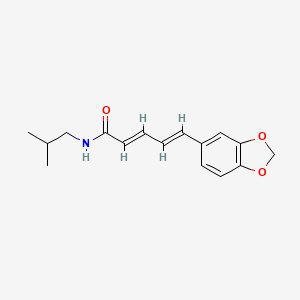
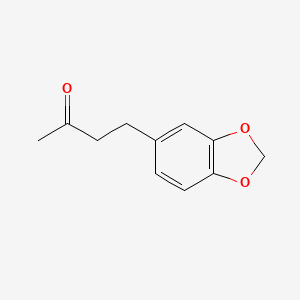
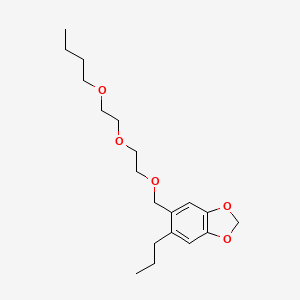
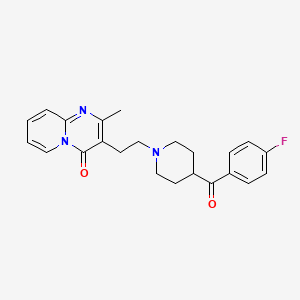
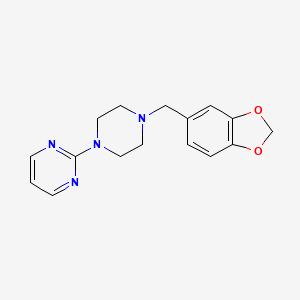

![[6-(HYDROXYMETHYL)-2-PYRIDYL]METHYL 2-(4-CHLOROPHENOXY)-2-METHYLPROPIONATE HYDROCHLORIDE](/img/structure/B1678449.png)
